D-Glucitol pentakis(bromoacetate)
Description
Contextualization within Carbohydrate Chemistry and Polyol Derivatives
D-Glucitol, also known as sorbitol, is a six-carbon sugar alcohol that serves as a key building block in carbohydrate chemistry. creative-proteomics.com Its multiple hydroxyl (-OH) groups provide numerous sites for chemical modification, leading to a wide array of derivatives with diverse properties. creative-proteomics.com D-Glucitol pentakis(bromoacetate) is one such derivative, classified as a polyol ester. sielc.com Polyol esters are formed by the esterification of a polyol with one or more carboxylic acids. In this case, five of the hydroxyl groups of D-glucitol have been esterified with bromoacetic acid. sielc.com
The introduction of the bromoacetate (B1195939) moieties significantly alters the chemical nature of the glucitol backbone. The presence of bromine, a halogen, introduces reactive sites into the molecule. This high degree of functionalization is a key characteristic of the compound, setting it apart from simpler polyol derivatives.
Table 1: Chemical and Physical Properties of D-Glucitol Pentakis(bromoacetate)
| Property | Value | Source |
| CAS Number | 94248-56-3 | sielc.com |
| Molecular Formula | C16H19Br5O11 | sielc.com |
| Molecular Weight | 786.83 g/mol | sielc.com |
| Synonyms | 1,2,3,4,5-Pentakis-O-(bromoacetyl)-D-glucitol; D-Glucitol, 1,2,3,4,5-pentakis(2-bromoacetate) | sielc.com |
This table is interactive. Click on the headers to sort the data.
Rationale for Academic Investigation of Highly Functionalized Glucitol Esters
The academic interest in highly functionalized glucitol esters like D-Glucitol pentakis(bromoacetate) stems primarily from the versatile reactivity of the bromoacetate groups. These groups can serve as reactive handles for a variety of chemical transformations, making the compound a valuable intermediate in organic synthesis and materials science.
One of the primary areas of investigation for such compounds is their use as crosslinking agents . nih.govyoutube.com Crosslinking is a process that links polymer chains together, forming a more rigid and stable three-dimensional network. youtube.com The five bromoacetate groups on D-Glucitol pentakis(bromoacetate) provide multiple sites for reaction with other molecules, such as those containing amine or thiol groups. nih.gov This allows for the formation of highly crosslinked polymers with tailored properties. The rigid glucitol backbone can impart specific structural characteristics to the resulting materials.
Furthermore, the bromoacetate moieties are known to be effective alkylating agents . This reactivity can be harnessed to modify the structure of other molecules, including biomolecules. While specific research on D-Glucitol pentakis(bromoacetate) in this context is limited, related compounds like D-Glucitol 1,5-bis(bromoacetate) have been explored for their potential in protein modification.
The field of polymer chemistry represents another significant area of interest. The functionalization of polymers with reactive groups is a common strategy to create advanced materials with specific functionalities. rsc.org Highly functionalized polyols can be incorporated into polymer backbones or used as initiators for polymerization reactions. creative-proteomics.com The presence of five reactive sites on D-Glucitol pentakis(bromoacetate) makes it a candidate for the synthesis of complex polymer architectures, such as dendrimers or star polymers.
A known practical application of D-Glucitol pentakis(bromoacetate) is in the field of analytical chemistry , specifically in High-Performance Liquid Chromatography (HPLC). sielc.com It can be analyzed by reverse-phase HPLC, and this method is scalable for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com
Table 2: Potential Research Applications of Highly Functionalized Glucitol Esters
| Application Area | Rationale |
| Crosslinking Agent | Multiple reactive bromoacetate groups can form covalent bonds with other polymers, enhancing material strength and stability. |
| Synthetic Intermediate | The bromoacetate groups can be displaced by other functional groups, allowing for the synthesis of novel compounds. |
| Polymer Synthesis | Can act as a multifunctional initiator or monomer in the creation of complex polymer architectures. |
| Biomolecule Modification | Potential for covalent attachment to proteins or other biomolecules for research or therapeutic purposes. |
This table is interactive. Click on the headers to sort the data.
While direct and detailed research findings on D-Glucitol pentakis(bromoacetate) are not extensively available in publicly accessible literature, its chemical structure strongly suggests its utility in the aforementioned areas of advanced chemical research. The principles of carbohydrate and polymer chemistry provide a solid foundation for understanding the potential contributions of this highly functionalized glucitol ester.
Structure
2D Structure
Properties
CAS No. |
94248-56-3 |
|---|---|
Molecular Formula |
C16H19Br5O11 |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C16H19Br5O11/c17-1-10(23)28-7-9(30-12(25)3-19)16(32-14(27)5-21)15(31-13(26)4-20)8(6-22)29-11(24)2-18/h8-9,15-16,22H,1-7H2/t8-,9+,15-,16-/m1/s1 |
InChI Key |
HTDFEOMEJJBSFB-PSNKQFAISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Chemistry of D Glucitol Pentakis Bromoacetate
Classical Bromoacetylation Approaches Utilizing D-Glucitol as Substrate
The primary and most classical method for synthesizing D-Glucitol pentakis(bromoacetate) involves the direct bromoacetylation of the D-Glucitol backbone. smolecule.com This process esterifies five of the six available hydroxyl groups on the glucitol molecule. smolecule.com Success in this synthesis hinges on precise control over the reaction to favor the pentakis-substituted derivative over other potential products. smolecule.com
The foundational starting material for this synthesis is D-Glucitol, a six-carbon sugar alcohol with six hydroxyl (-OH) groups available for esterification. smolecule.com The acylating agent is typically bromoacetic acid or one of its more reactive derivatives, such as bromoacetyl bromide or bromoacetic anhydride. smolecule.com The reaction creates ester bonds between the hydroxyl groups of the D-Glucitol and the carboxyl group of the bromoacetic acid, resulting in the attachment of bromoacetate (B1195939) groups. smolecule.com
The esterification of D-Glucitol is generally not efficient without a catalyst. The reaction is commonly facilitated by nucleophilic catalysts, with Pyridine and 4-(Dimethylamino)pyridine (DMAP) being frequently employed. smolecule.com DMAP is often considered a superior catalyst for acylation reactions compared to pyridine due to its greater nucleophilicity. researchgate.net
The catalytic mechanism for DMAP involves the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the bromoacetylating agent (e.g., bromoacetic anhydride). researchgate.netnih.gov This forms a highly reactive N-bromoacetylpyridinium intermediate. This intermediate is then readily attacked by a hydroxyl group from the D-Glucitol, leading to the formation of the ester and the regeneration of the DMAP catalyst. researchgate.netnih.gov This nucleophilic catalysis pathway is energetically more favorable than a simple base-catalyzed mechanism. researchgate.netnih.gov
| Catalyst | Primary Role | Key Mechanistic Feature |
|---|---|---|
| Pyridine | Nucleophilic Catalyst / Base | Activates the acylating agent and neutralizes the HBr byproduct. |
| 4-(Dimethylamino)pyridine (DMAP) | Highly Active Nucleophilic Catalyst | Forms a highly reactive N-acylpyridinium intermediate, significantly accelerating the rate of esterification. researchgate.netnih.gov |
Achieving the desired penta-ester requires careful optimization of several reaction parameters to control the extent of the esterification. The goal is to maximize the yield of the pentakis(bromoacetate) product while minimizing the formation of under-reacted (e.g., tetra-esters) and over-reacted (hexa-ester) species. Key parameters that influence the reaction outcome include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For polyol ester synthesis, reaction temperatures, the molar ratio of acid to alcohol, and catalyst concentration are critical variables. semanticscholar.org Increasing temperature generally enhances the reaction rate but must be controlled to prevent side reactions. researchgate.netmdpi.com
| Parameter | Influence on Reaction | Optimization Goal for Penta-Ester Formation |
|---|---|---|
| Temperature | Affects reaction kinetics; higher temperatures increase the reaction rate. mdpi.com | Maintain a balance to ensure a reasonable reaction time without promoting unwanted side reactions or over-esterification. |
| Molar Ratio (Acylating Agent:Glucitol) | Determines the statistical probability of hydroxyl group substitution. | Using a slight sub-stoichiometric amount of the bromoacetylating agent relative to the six hydroxyl groups can favor penta-substitution. |
| Catalyst Concentration | Directly impacts the rate of reaction. | Use a sufficient amount to achieve a practical reaction rate, but avoid excess which can complicate purification. |
| Reaction Time | Governs the extent of conversion. | Monitor the reaction progress (e.g., by chromatography) to stop it once the maximum yield of the penta-ester is achieved. |
Investigation of Alternative Synthetic Pathways for Poly-Bromoacetylated Glucitols
While the use of bromoacetic acid with a catalyst is a standard approach, alternative pathways often employ more reactive bromoacetylating agents. smolecule.com Using bromoacetic anhydride or bromoacetyl bromide can accelerate the reaction and may allow for milder reaction conditions. smolecule.com These reagents are more electrophilic than bromoacetic acid and react more readily with the hydroxyl groups of D-Glucitol, often driven by the formation of a stable leaving group. The choice of the acylating agent can significantly impact the reaction's kinetics and the final product distribution.
Stereochemical Control and Regioselectivity in Multi-Esterification Processes
A significant challenge in the synthesis of D-Glucitol pentakis(bromoacetate) is controlling which five of the six hydroxyl groups are esterified. D-Glucitol has four secondary hydroxyl groups (at positions C2, C3, C4, C5) and two primary hydroxyl groups (at C1 and C6). Primary hydroxyl groups are generally more sterically accessible and more reactive than secondary hydroxyl groups, which can lead to a preferential reaction at the C1 and C6 positions.
However, achieving a specific single regioisomer of a penta-ester is exceptionally difficult without advanced strategies. The product is often a mixture of isomers where one hydroxyl group remains free. The development of functionalized catalysts, such as modified DMAP derivatives, has been explored to achieve regioselectivity in the acylation of other carbohydrates. researchgate.net Such catalysts can use non-covalent interactions to direct the acylating agent to a specific hydroxyl group, offering a potential pathway for controlling the exact substitution pattern in poly-bromoacetylated glucitols. researchgate.net
Purification Techniques for D-Glucitol Pentakis(bromoacetate) Synthesis
Following the synthesis, the crude reaction mixture contains the desired D-Glucitol pentakis(bromoacetate), unreacted starting materials, the catalyst, and by-products such as di-, tri-, tetra-, and hexa-substituted glucitol esters. Isolating the target compound with high purity is essential. smolecule.com
Chromatography is the most common and effective purification technique. smolecule.com High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative method for this purpose. Reverse-phase (RP) HPLC methods can be used to separate D-Glucitol pentakis(bromoacetate) from impurities. sielc.com A typical mobile phase for such a separation might consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for the preparative isolation of the pure compound. sielc.comsielc.com
Chemical Reactivity and Advanced Organic Transformations of D Glucitol Pentakis Bromoacetate
Nucleophilic Substitution Reactions at Bromine Centers
The presence of five primary alkyl bromide moieties in the form of bromoacetate (B1195939) esters makes D-Glucitol pentakis(bromoacetate) a substrate for nucleophilic substitution reactions. These reactions are fundamental for introducing a wide array of new functionalities onto the glucitol scaffold.
The substitution reactions on D-Glucitol pentakis(bromoacetate) predominantly occur at the carbon atom bonded to the bromine. The structure of the substrate—a leaving group on a primary carbon—strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The SN2 pathway involves a concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. youtube.com This mechanism avoids the formation of a highly unstable primary carbocation, which would be required for a unimolecular (SN1) pathway. youtube.com
Consequently, SN1 reactions are not typically observed for this type of substrate. youtube.com The SN2 reaction allows for the covalent attachment of a wide variety of nucleophiles, thereby introducing new functional groups. Examples of nucleophiles that can be employed include:
Azides (N₃⁻) to introduce amino functionalities after reduction.
Thiols (R-S⁻) to form thioethers.
Amines (R-NH₂) to create substituted amines.
Carboxylates (R-COO⁻) to generate new ester linkages.
These substitutions can transform the starting material into complex, multifunctional molecules with tailored properties.
The efficiency of SN2 reactions is significantly influenced by steric and electronic factors. nih.govrsc.org In the case of D-Glucitol pentakis(bromoacetate), the bulky D-glucitol backbone can create steric hindrance, potentially affecting the accessibility of the five electrophilic carbon centers to the incoming nucleophile. nih.gov
Although all five bromoacetate groups are chemically similar, their positions on the glucitol chain (C1 through C5) are not identical in terms of their steric environment. This can lead to differences in reaction rates at each site, a factor that could be exploited for selective functionalization. The electron-withdrawing nature of the adjacent carbonyl group in the bromoacetate moiety enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. However, the primary determinant for the feasibility of an SN2 reaction is steric accessibility. youtube.com
Table 1: Factors Influencing Nucleophilic Substitution on D-Glucitol Pentakis(bromoacetate)
| Factor | Influence on SN2 Reaction Efficiency | Rationale |
| Substrate Structure | High | Primary alkyl halide structure strongly favors the SN2 pathway. youtube.com |
| Steric Hindrance | Moderate to High | The D-glucitol scaffold may sterically shield some reaction sites, potentially leading to varied reactivity among the five bromoacetate groups. nih.gov |
| Electronic Effects | Moderate | The electron-withdrawing carbonyl group increases the electrophilicity of the target carbon, facilitating the reaction. |
| Nucleophile Strength | High | Stronger, less hindered nucleophiles will generally lead to faster reaction rates. |
| Solvent | High | Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. youtube.comyoutube.com |
Hydrolytic Cleavage of Bromoacetate Ester Bonds
The five ester linkages in D-Glucitol pentakis(bromoacetate) are susceptible to hydrolysis, a reaction that cleaves them to yield D-glucitol and bromoacetic acid. This process can be catalyzed by either acid or base.
Ester hydrolysis can proceed through several mechanisms, with the base-catalyzed pathway, also known as saponification, being particularly common and effective. ucoz.comchemistrysteps.com This reaction is typically irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.com
The mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (the glucitol-oxygen bond) as the leaving group to form bromoacetic acid. The bromoacetic acid is then deprotonated by the base. chemistrysteps.com
The kinetics of this hydrolysis are generally second-order, being first-order in both the ester and the hydroxide ion. ias.ac.in The rate of hydrolysis can be influenced by several factors, including temperature, pH, and the steric environment around each ester group.
Table 2: Key Aspects of Bromoacetate Ester Hydrolysis
| Parameter | Description | Mechanism |
| Reaction Type | Nucleophilic Acyl Substitution | The reaction proceeds via the attack of a nucleophile (e.g., OH⁻) on the ester carbonyl. chemistrysteps.com |
| Catalyst | Acid or Base | Base catalysis (saponification) is generally more efficient and results in an irreversible reaction. ucoz.comchemistrysteps.com |
| Intermediate | Tetrahedral Intermediate | Formed by the addition of the nucleophile to the carbonyl carbon. |
| Rate Determining Step | Formation or collapse of the tetrahedral intermediate | This is influenced by the stability of the intermediate and the nature of the leaving group. |
| Kinetics | Typically Second-Order | The reaction rate depends on the concentration of both the ester and the nucleophile (e.g., hydroxide). ias.ac.in |
Complete hydrolysis of all five ester groups on D-Glucitol pentakis(bromoacetate) regenerates D-glucitol. However, of greater synthetic interest is the controlled, regioselective hydrolysis of specific ester groups. rsc.orgrsc.org Achieving such selectivity is a significant challenge in carbohydrate chemistry due to the similar reactivity of the multiple ester functions. rsc.org
Differences in the steric environment of the ester groups, arising from their position on the glucitol backbone, can be exploited to achieve regioselectivity under carefully controlled chemical conditions (e.g., using sterically hindered bases or low temperatures). For instance, ester groups at less sterically hindered positions may be cleaved preferentially.
Furthermore, enzymatic methods offer a powerful strategy for highly selective deacylation of polyacylated sugars. nih.gov Specific lipase (B570770) or esterase enzymes can differentiate between ester groups based on their position on the sugar scaffold, allowing for the predictable and high-yield removal of a single ester group. nih.gov This controlled de-esterification would generate valuable synthetic intermediates: partially functionalized glucitol derivatives with free hydroxyl groups available for subsequent, site-specific chemical modifications. rsc.org
Reduction Chemistry of D-Glucitol Pentakis(bromoacetate) to Novel Derivatives
The reduction of D-Glucitol pentakis(bromoacetate) offers a pathway to a variety of novel derivatives by selectively targeting the ester and/or the carbon-bromine bonds. The choice of reducing agent and reaction conditions determines the final product distribution.
Common reduction strategies can be hypothesized based on the known reactivity of esters and alkyl halides. For instance, the use of a mild reducing agent that selectively cleaves the carbon-bromine bond while leaving the ester groups intact would yield D-glucitol pentakis(acetate). Conversely, a more powerful reducing agent could reduce the ester functionalities to alcohols.
Table 1: Plausible Reduction Pathways for D-Glucitol Pentakis(bromoacetate)
| Reducing Agent | Targeted Functional Group | Potential Product(s) |
| Tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) | Carbon-Bromine bonds | D-Glucitol pentakis(acetate) |
| Lithium aluminum hydride (LiAlH₄) | Ester carbonyls and Carbon-Bromine bonds | D-Glucitol and other polyol derivatives |
| Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system | Ester carbonyls (slower than LiAlH₄) | Partially or fully de-esterified glucitol derivatives |
| Catalytic hydrogenation (e.g., H₂, Pd/C) | Carbon-Bromine bonds | D-Glucitol pentakis(acetate) |
The synthesis of higher-carbon sugar alcohols has been achieved through methods like indium-mediated acyloxyallylation, followed by ozonolysis and reduction with sodium borohydride to yield the peracetylated alcohol. nih.gov A similar strategy could be envisioned starting from D-Glucitol pentakis(bromoacetate) to generate novel polyol structures.
Reactivity Enhancement Attributed to Multiple Bromoacetate Functionalities
The presence of five bromoacetate groups on the D-glucitol backbone significantly enhances the molecule's reactivity, primarily through neighboring group participation (NGP). wikipedia.orgchemeurope.com NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on a nearby atom or with the electrons in a sigma or pi bond. wikipedia.org In the case of D-Glucitol pentakis(bromoacetate), the carbonyl oxygen of an adjacent bromoacetate ester can act as an internal nucleophile.
This participation can accelerate the rate of substitution reactions at the carbon bearing the bromine atom. The mechanism involves the formation of a cyclic acyloxonium ion intermediate, which is then opened by an external nucleophile. This process often leads to retention of stereochemistry at the reaction center due to a double inversion mechanism. libretexts.org
The electron-withdrawing nature of the bromine atom in the bromoacetate group makes the carbonyl carbon more electrophilic, but the key feature for enhanced reactivity is the ability of the ester group to form a stable cyclic intermediate. In sugar chemistry, the participation of neighboring acyloxy groups is a well-established principle for controlling stereoselectivity in glycosylation reactions. acs.orgnih.govnih.gov While D-glucitol is acyclic, the principles of NGP still apply to reactions at the secondary carbons.
Exploration of Rearrangement Reactions and Elimination Pathways
The polyfunctional nature of D-Glucitol pentakis(bromoacetate) also opens up possibilities for various rearrangement and elimination reactions.
Rearrangement Reactions:
Neighboring group participation by the bromoacetyl groups can lead to apparent 1,2-acyl migrations. The formation of the cyclic acyloxonium ion intermediate can be followed by its opening at the original carbonyl carbon, resulting in the migration of the acyl group to the adjacent oxygen. While such migrations are well-documented in partially acylated sugars, the presence of bromoacetate groups on all but one hydroxyl group in D-glucitol would make the analysis of such rearrangements complex. cdnsciencepub.com
Elimination Pathways:
Elimination reactions, specifically dehydrohalogenation, are a common pathway for alkyl halides. libretexts.org In D-Glucitol pentakis(bromoacetate), the presence of a proton on the carbon adjacent to the carbon-bromine bond (the α-carbon) allows for elimination to form an alkene. masterorganicchemistry.com This reaction is typically promoted by a base.
Given the structure of D-Glucitol pentakis(bromoacetate), elimination reactions could lead to the formation of unsaturated sugar derivatives. For instance, treatment with a non-nucleophilic base could promote an E2 elimination, leading to the formation of a double bond within the glucitol backbone. The regioselectivity of this elimination would depend on the specific stereochemistry and the accessibility of the α-protons. The formation of cyclic ethers through intramolecular Williamson ether synthesis is another plausible pathway, where a deprotected hydroxyl group acts as a nucleophile, displacing a nearby bromide. organic-chemistry.orgyoutube.com A cascade reaction involving esterification and cyclization of polyols has been shown to produce polyacyloxy cyclic ethers. researchgate.net
The competition between substitution (via NGP) and elimination is a key factor in the reactivity of D-Glucitol pentakis(bromoacetate) and would be highly dependent on the reaction conditions, such as the nature of the solvent and the base or nucleophile used. nih.gov
Applications in Advanced Materials Science and Contemporary Chemical Synthesis
Role in Supramolecular Chemistry and Self-Assembly Processes
The D-glucitol skeleton is a well-established structural motif in the field of supramolecular chemistry, particularly for the formation of self-assembled materials. Its stereochemistry and ability to form hydrogen bonds are crucial to its function as a building block for larger, ordered structures.
Derivatives of D-glucitol (sorbitol), particularly dibenzylidene-D-sorbitol (DBS), are renowned as low-molecular-weight gelators. rroij.com These molecules can self-assemble in organic solvents or polymer melts to form extensive three-dimensional networks of fibers, resulting in the formation of a gel. rroij.com The process of self-assembly allows for the bottom-up fabrication of sophisticated nanoscale and microscale structures. nih.gov
The specific structure of the self-assembled entity, such as the formation of helical versus non-helical fibers, can be controlled by the solvent's polarity. acs.org For example, a derivative of DBS forms smooth, non-helical fibers in polar solvents, whereas it assembles into rope-like helical fibers in non-polar environments. acs.org This tunability is critical for designing functional materials. By introducing different functional groups onto the glucitol backbone, such as the hydrazide group in DBS-CONHNH2, researchers can create hydrogels capable of interacting with and releasing active pharmaceutical ingredients in a controlled manner. researchgate.net These self-assembled systems are held together by non-covalent forces and can be designed to respond to external stimuli like pH. researchgate.net
The self-assembly of glucitol derivatives into supramolecular structures is governed by a delicate balance of multiple weak, noncovalent interactions. nih.gov
Hydrogen Bonding: Hydrogen bonds are a primary driving force, particularly in the self-assembly of DBS and its derivatives. Intermolecular hydrogen bonds can form between the free hydroxyl groups on the glucitol core and the acetal (B89532) oxygens of adjacent molecules, creating a stable, extended network. acs.org
π-π Stacking: When aromatic groups, such as benzylidene, are attached to the glucitol scaffold, π-π stacking interactions between these rings become a significant factor in the organization of the molecules. acs.org
Hydrophobic and Electrostatic Interactions: The balance between hydrophobic packing and electrostatic forces is also critical, influencing the folding and final assembled state of the molecules. nih.govnih.gov
Molecular modeling and simulation are powerful tools used to investigate these interactions, calculating properties like cohesive energy density to understand how the molecules organize and predict their behavior in different environments. rroij.com The interplay of these noncovalent forces allows for the creation of complex and functional materials from simple molecular building blocks. researchgate.netnih.gov
Exploration in Catalysis and Ligand Design
The exploration of D-Glucitol pentakis(bromoacetate) in the field of catalysis and ligand design is currently in a nascent, theoretical stage. There is a lack of direct experimental evidence or dedicated studies on its catalytic capabilities. However, its molecular structure, featuring a flexible polyol backbone and multiple reactive bromoacetate (B1195939) groups, suggests potential avenues for research.
Potential of D-Glucitol Pentakis(bromoacetate) as a Ligand Precursor for Metal Catalysis
Theoretically, D-Glucitol pentakis(bromoacetate) could serve as a versatile precursor for the synthesis of multidentate ligands for metal catalysis. The five bromoacetate arms provide multiple sites for nucleophilic substitution, allowing for the introduction of various coordinating moieties such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The chiral D-glucitol scaffold could also impart stereoselectivity in asymmetric catalysis.
The general synthetic strategy would involve reacting D-Glucitol pentakis(bromoacetate) with appropriate nucleophiles to create a library of ligands with varying steric and electronic properties. These ligands could then be complexed with transition metals like palladium, rhodium, ruthenium, or copper to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The polyol backbone offers a chiral environment which is often beneficial for inducing enantioselectivity in catalytic reactions. researchgate.netmdpi.com
Investigation as an Organocatalyst or Component in Catalytic Materials
The potential of D-Glucitol pentakis(bromoacetate) as a direct organocatalyst is an area ripe for investigation. The bromoacetate groups could potentially act as leaving groups in certain reactions or be transformed into other functional groups known to participate in organocatalytic cycles. For instance, conversion of the bromoacetates to moieties like thioureas or prolinamides could yield effective hydrogen-bonding catalysts. nih.gov
Furthermore, D-Glucitol pentakis(bromoacetate) could be a valuable building block for the synthesis of novel catalytic materials. Its multiple reactive sites would allow for its incorporation into polymeric or solid-supported catalysts. For example, it could be grafted onto a polymer backbone or a silica (B1680970) surface, creating a heterogeneous catalyst with potential for recyclability and ease of separation. The bromo-functional groups could also serve as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymer-based catalytic systems. tandfonline.com The use of polyols as initiators is a known strategy in polymerization catalysis, suggesting a possible role for this compound in creating functional polymers. mdpi.com
While the direct catalytic applications of D-Glucitol pentakis(bromoacetate) have not been reported, the broader context of sugar and polyol chemistry in catalysis suggests that it holds significant, albeit unrealized, potential. Future research is needed to synthesize and test this compound in various catalytic settings to validate these theoretical applications.
Theoretical and Computational Studies of D Glucitol Pentakis Bromoacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modern chemistry for predicting molecular geometries, electronic properties, and reactivity. rsc.org For a molecule like D-Glucitol pentakis(bromoacetate), such studies would provide invaluable insights.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
In the absence of specific studies on D-Glucitol pentakis(bromoacetate), we can hypothesize the approach that would be taken. A DFT study would begin with the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. rsc.org This process involves complex algorithms that iteratively adjust the positions of the atoms until the lowest energy state is achieved.
Once optimized, a wealth of electronic properties could be calculated. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller gap typically suggests higher reactivity. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for D-Glucitol Pentakis(bromoacetate)
| Property | Predicted Significance |
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Electrostatic Potential | Maps electron density to predict sites of chemical reactions. |
Note: This table is hypothetical and for illustrative purposes only, as no specific data for D-Glucitol pentakis(bromoacetate) has been published.
Computational Modeling of Reaction Mechanisms (e.g., esterification, nucleophilic substitution)
Computational modeling can also be used to explore the mechanisms of chemical reactions. For D-Glucitol pentakis(bromoacetate), this could involve modeling its formation via the esterification of D-Glucitol with bromoacetic acid or a derivative thereof. Such a study would map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies for each step. This would provide a detailed understanding of the reaction kinetics and thermodynamics.
Furthermore, the presence of five bromoacetate (B1195939) groups makes the molecule susceptible to nucleophilic substitution reactions. Computational models could be employed to study the reactivity of the carbon-bromine bond with various nucleophiles. This would be crucial for understanding its potential applications as a synthetic intermediate. These computational approaches have been successfully applied to understand reaction mechanisms in other complex organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like D-Glucitol pentakis(bromoacetate), which has a linear glucitol backbone, MD simulations would be particularly insightful.
An MD simulation would model the movements of the atoms in the molecule over a period of time, taking into account the forces between them and their interactions with a solvent. This would reveal the different conformations that the molecule can adopt and the energetic barriers between them. Understanding the conformational landscape is crucial as the shape of a molecule often dictates its biological activity and physical properties. For the parent molecule, D-glucitol (sorbitol), MD simulations have been used to study its conformational preferences in aqueous solution.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are also adept at predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For D-Glucitol pentakis(bromoacetate), computational prediction of its 1H and 13C NMR spectra would help in assigning the signals to the correct atoms in the molecule. Similarly, calculated IR and Raman spectra would show the characteristic vibrational modes of the ester carbonyl groups and the carbon-bromine bonds, further aiding in its characterization.
Application of Chemoinformatics and Machine Learning in Structure-Reactivity Relationships
Chemoinformatics and machine learning are increasingly being used to analyze large datasets of chemical information to identify structure-activity and structure-property relationships. In the context of D-Glucitol pentakis(bromoacetate), if a library of similar poly-acylated sugar alcohols were to be synthesized and their properties measured, machine learning models could be trained to predict the properties of new, unsynthesized compounds.
These models could learn the complex relationships between the chemical structure (e.g., the nature and position of the acyl groups) and a particular property, such as reactivity or biological activity. This approach has the potential to accelerate the discovery of new molecules with desired characteristics.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Sustainability
The conventional synthesis of D-Glucitol pentakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid or its derivatives, often in the presence of catalysts such as pyridine. wikipedia.org While effective, these methods can present challenges related to selectivity, yield, and the use of potentially hazardous reagents and solvents. Future research should prioritize the development of more efficient and sustainable synthetic strategies.
A promising avenue lies in the exploration of enzymatic catalysis. Lipases and other esterases could offer a milder and more selective approach to the bromoacetylation of D-glucitol. Enzymatic synthesis often proceeds under environmentally benign conditions, such as in aqueous media or solvent-free systems, thereby reducing the environmental footprint of the process. Furthermore, the inherent stereoselectivity of enzymes could allow for precise control over the degree and pattern of substitution on the glucitol backbone, potentially leading to the synthesis of novel isomers with unique properties.
The investigation of alternative reaction media, such as ionic liquids or deep eutectic solvents, could also contribute to greener synthetic protocols. These solvent systems can offer enhanced reaction rates and easier product separation, while their low volatility reduces air pollution. The development of continuous flow processes for the synthesis of D-Glucitol pentakis(bromoacetate) could also lead to improved efficiency, scalability, and safety.
| Synthetic Route | Potential Advantages | Research Focus |
| Enzymatic Catalysis | Higher selectivity, milder reaction conditions, reduced waste | Screening for suitable enzymes, optimization of reaction parameters (pH, temperature), immobilization of catalysts for reusability |
| Alternative Solvents | Enhanced reaction rates, easier product recovery, reduced environmental impact | Investigation of ionic liquids and deep eutectic solvents, study of solvent effects on reaction kinetics and selectivity |
| Continuous Flow Synthesis | Improved scalability, enhanced safety, better process control | Design and optimization of microreactor systems, integration of in-line purification techniques |
Exploration of Advanced Polymer Architectures and High-Performance Composites Utilizing D-Glucitol Pentakis(bromoacetate)
The five reactive bromoacetate (B1195939) groups in D-Glucitol pentakis(bromoacetate) make it an excellent candidate as a crosslinking agent or a monomer in the synthesis of novel polymers. The flexible D-glucitol core can impart unique properties to the resulting materials, such as biodegradability and biocompatibility.
Future research could focus on the synthesis of highly crosslinked polymers by reacting D-Glucitol pentakis(bromoacetate) with various nucleophiles, such as diamines or dithiols. The resulting materials could find applications as hydrogels, elastomers, or thermosetting resins. The properties of these polymers could be tuned by varying the nature of the comonomers and the crosslinking density.
Furthermore, D-Glucitol pentakis(bromoacetate) can be utilized as a precursor for the synthesis of functional polymers. The bromoacetate groups can be readily substituted with a wide range of functional moieties through nucleophilic substitution reactions. This would allow for the creation of polymers with tailored properties, such as stimuli-responsiveness, self-healing capabilities, or specific recognition sites for biological molecules.
The incorporation of D-Glucitol pentakis(bromoacetate) into composite materials also warrants investigation. Its ability to form strong interactions with fillers and reinforcing agents could lead to the development of high-performance composites with enhanced mechanical properties, thermal stability, and flame retardancy. For instance, its integration into biopolymer matrices like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs) could improve their performance for demanding applications.
| Polymer Architecture | Potential Applications | Research Focus |
| Crosslinked Polymers | Hydrogels for drug delivery, elastomers for soft robotics, thermosetting resins for coatings | Investigation of different comonomers, control of crosslinking density, characterization of mechanical and thermal properties |
| Functional Polymers | Stimuli-responsive materials, self-healing coatings, biosensors | Development of efficient functionalization strategies, study of the relationship between structure and function |
| High-Performance Composites | Biodegradable packaging, automotive components, biomedical implants | Exploration of different filler materials, optimization of interfacial adhesion, evaluation of mechanical and thermal performance |
Integration into Responsive Materials and Smart Chemical Systems
The reactivity of the bromoacetate groups in D-Glucitol pentakis(bromoacetate) makes it a promising building block for the creation of responsive or "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species.
For example, the bromoacetate groups can be functionalized with moieties that undergo a change in conformation or chemical state upon stimulation. This could lead to the development of materials that exhibit controlled release of encapsulated substances, changes in color or fluorescence, or reversible sol-gel transitions.
A potential application lies in the development of smart hydrogels for drug delivery. D-Glucitol pentakis(bromoacetate) could be used as a crosslinker to create a hydrogel network that is stable under physiological conditions but degrades in response to a specific trigger, such as a change in pH in the vicinity of a tumor, leading to the targeted release of a therapeutic agent.
Furthermore, the incorporation of D-Glucitol pentakis(bromoacetate) into sensor systems could be explored. The bromoacetate groups could act as recognition sites for specific analytes, and the binding event could be transduced into a measurable signal, such as a change in electrical conductivity or optical properties.
Elucidation of Complex Reaction Mechanisms via Advanced Operando Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of D-Glucitol pentakis(bromoacetate) is crucial for optimizing reaction conditions and designing more efficient processes. Advanced operando spectroscopic techniques, which allow for the real-time monitoring of chemical reactions under actual process conditions, can provide invaluable insights into reaction kinetics, intermediates, and catalyst behavior.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to follow the esterification of D-glucitol and the subsequent functionalization of the bromoacetate groups. This would enable the identification of key reaction intermediates and the determination of rate-limiting steps, providing a rational basis for process optimization.
In the context of catalytic studies, operando spectroscopy can help to elucidate the nature of the active catalytic species and the mechanism of catalyst deactivation. This knowledge is essential for the design of more robust and efficient catalysts for the synthesis of D-Glucitol pentakis(bromoacetate) and its derivatives.
Synergistic Approaches Combining Experimental Synthesis and Computational Design
The combination of experimental synthesis and computational modeling represents a powerful approach for accelerating the discovery and development of new materials based on D-Glucitol pentakis(bromoacetate). Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the properties of novel derivatives and to guide experimental efforts.
For instance, computational screening could be used to identify promising functional groups for the modification of D-Glucitol pentakis(bromoacetate) to achieve desired properties, such as enhanced thermal stability or specific binding affinities. Molecular dynamics simulations could be employed to study the conformational behavior of polymers and composites containing this molecule, providing insights into their structure-property relationships.
This synergistic approach can significantly reduce the number of experiments required, saving time and resources. The iterative cycle of computational prediction, experimental validation, and refinement of the computational models can lead to a more rapid and efficient development of new materials with tailored functionalities.
Q & A
Basic: What experimental methods are recommended for synthesizing D-glucitol pentakis(bromoacetate)?
Methodological Answer:
Synthesis typically involves sequential bromoacetylation of D-glucitol under anhydrous conditions. Key steps include:
- Protection of hydroxyl groups : Use acetyl or trimethylsilyl groups to prevent side reactions during bromoacetylation .
- Bromoacetylation : React with bromoacetic anhydride or bromoacetyl chloride in the presence of a catalyst (e.g., DMAP or pyridine) .
- Purification : Recrystallization or column chromatography (silica gel, chloroform/methanol gradients) to isolate the pentakis-substituted product .
Validation : Confirm purity via melting point analysis, TLC (Rf comparison with literature), and NMR (e.g., absence of unsubstituted hydroxyl proton signals at δ 3.5–5.0 ppm) .
Advanced: How can researchers resolve contradictions in NMR data for bromoacetate derivatives?
Methodological Answer:
Contradictions in and NMR spectra (e.g., unexpected splitting or chemical shifts) may arise from:
- Steric hindrance : Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by conformational isomerism .
- Solvent effects : Compare spectra in deuterated DMSO versus CDCl₃; DMSO may resolve hydrogen bonding ambiguities .
- Dynamic exchange : Variable-temperature NMR can identify slow exchange processes (e.g., hindered rotation of bromoacetate groups) .
Case Study : For D-glucitol derivatives, discrepancies in ester carbonyl signals (δ 170–175 ppm) were resolved using DEPT-135 and HMBC to confirm substitution patterns .
Basic: What safety protocols are critical when handling bromoacetate derivatives?
Methodological Answer:
Bromoacetate groups are highly reactive and toxic. Essential precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods for all reactions .
- Neutralization of spills : Use sodium bicarbonate to neutralize residual bromoacetylating agents .
- Waste disposal : Collect brominated byproducts in halogenated waste containers to avoid environmental contamination .
Note : Ethyl bromoacetate exposure risks (e.g., pulmonary edema) require emergency protocols for inhalation or skin contact .
Advanced: How can researchers evaluate the hydrolytic stability of D-glucitol pentakis(bromoacetate) in aqueous media?
Methodological Answer:
- Kinetic studies : Monitor hydrolysis via HPLC or NMR (if fluorine tags are used) at pH 2–10 and 25–60°C .
- Mechanistic insights : Use DFT calculations to model hydrolysis pathways and identify labile ester bonds .
- Stabilization strategies : Co-formulate with cyclodextrins or surfactants to shield bromoacetate groups from nucleophilic attack .
Basic: What analytical techniques are optimal for characterizing bromoacetate-substituted carbohydrates?
Methodological Answer:
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .
- FTIR : Verify ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl bands (~3400 cm⁻¹) .
- Elemental analysis : Validate bromine content (±0.3% deviation) .
Advanced: How can multivariate analysis resolve batch-to-batch variability in synthesis?
Methodological Answer:
- Principal Component Analysis (PCA) : Apply to NMR or LC-MS datasets to cluster batches by impurity profiles (e.g., incomplete substitution or degradation products) .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using response surface methodology to minimize variability .
Example : A study on β-D-glucose pentaacetate used ANOVA on PCA scores to identify temperature as the critical factor in yield discrepancies .
Basic: What are the recommended storage conditions for D-glucitol pentakis(bromoacetate)?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis .
- Stability monitoring : Perform biannual HPLC purity checks (retention time shifts >5% indicate degradation) .
Advanced: How can researchers probe the reactivity of bromoacetate groups in nucleophilic substitutions?
Methodological Answer:
- Competitive kinetics : Compare reaction rates with thiols (e.g., glutathione) versus amines (e.g., lysine) in buffered solutions (pH 7.4) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities for applications in prodrug design or polymer conjugation .
- Computational modeling : MD simulations to predict regioselectivity in multi-step substitutions .
Basic: How to address discrepancies in melting point data for bromoacetate derivatives?
Methodological Answer:
- Recrystallization solvents : Use polar/non-polar solvent pairs (e.g., ethanol/hexane) to obtain consistent crystals .
- DSC validation : Differential scanning calorimetry provides precise melting ranges and detects polymorphic forms .
Advanced: What strategies mitigate toxicity in biological studies of bromoacetate derivatives?
Methodological Answer:
- In vitro models : Use HepG2 cells or zebrafish embryos to screen for acute toxicity (LC₅₀) and metabolic clearance .
- Prodrug design : Mask bromoacetate groups with pH-sensitive linkers for targeted activation in tumor microenvironments .
- Metabolomics : GC×GC-TOFMS to track bromoacetate adducts in cellular pathways and identify detoxification mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
